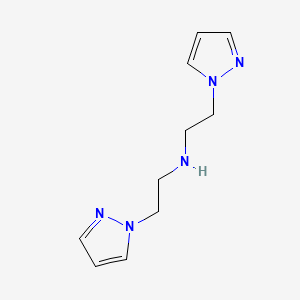
Bis(2-(1h-pyrazol-1-yl)ethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-(1h-pyrazol-1-yl)ethyl)amine is a versatile organic compound that features two pyrazole rings attached to an ethylamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(1h-pyrazol-1-yl)ethyl)amine typically involves the reaction of 2-(1H-pyrazol-1-yl)ethanol with ammonia or primary amines under controlled conditions. One common method is the condensation reaction where 2-(1H-pyrazol-1-yl)ethanol is treated with ammonia in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
化学反应分析
Types of Reactions
Bis(2-(1h-pyrazol-1-yl)ethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole rings to pyrazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce pyrazolines. Substitution reactions can introduce various functional groups onto the pyrazole rings, leading to a wide range of derivatives.
科学研究应用
Chemistry
Bis(2-(1h-pyrazol-1-yl)ethyl)amine is used as a ligand in coordination chemistry to form metal complexes with transition metals such as copper, nickel, and iron
Biology and Medicine
In medicinal chemistry, this compound derivatives have shown promise as potential therapeutic agents. For example, some derivatives exhibit anticancer, antibacterial, and antifungal activities . The compound’s ability to coordinate with metal ions also makes it a candidate for developing metallodrugs.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its coordination complexes are explored for their electronic and magnetic properties, which are valuable in the development of sensors and electronic devices.
作用机制
The mechanism of action of Bis(2-(1h-pyrazol-1-yl)ethyl)amine and its derivatives often involves coordination with metal ions, leading to the formation of stable complexes. These complexes can interact with biological targets such as DNA, proteins, and enzymes, thereby exerting their biological effects. For instance, some metal complexes of this compound have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
相似化合物的比较
Similar Compounds
- Bis(2-(1H-pyrazol-1-yl)ethyl)ether
- Bis(2-(1H-pyrazol-1-yl)ethyl)sulfide
- 2,6-Bis(1H-pyrazol-1-yl)methylpyridine
Uniqueness
Bis(2-(1h-pyrazol-1-yl)ethyl)amine is unique due to its dual pyrazole rings and ethylamine backbone, which provide a versatile framework for forming coordination complexes. Compared to similar compounds, it offers distinct electronic and steric properties that can be fine-tuned for specific applications in catalysis, medicinal chemistry, and materials science.
属性
CAS 编号 |
88106-61-0 |
|---|---|
分子式 |
C10H15N5 |
分子量 |
205.26 g/mol |
IUPAC 名称 |
2-pyrazol-1-yl-N-(2-pyrazol-1-ylethyl)ethanamine |
InChI |
InChI=1S/C10H15N5/c1-3-12-14(7-1)9-5-11-6-10-15-8-2-4-13-15/h1-4,7-8,11H,5-6,9-10H2 |
InChI 键 |
VUDGWFFRGJFWPX-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1)CCNCCN2C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


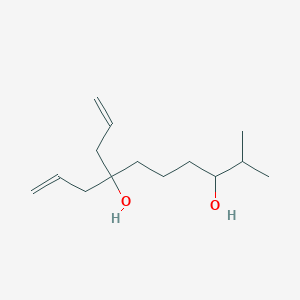
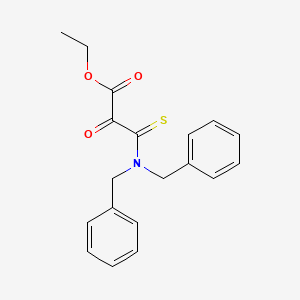
![3-[Cyano(fluoro)methyl]benzoic acid](/img/structure/B14391153.png)



![Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester](/img/structure/B14391171.png)
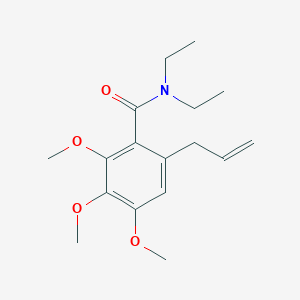
![2,3,5,6-Tetrachloro-1,6-dimethyl-4-[(methylcarbamoyl)oxy]cyclohexa-2,4-dien-1-yl phosphate](/img/structure/B14391178.png)
![[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone](/img/structure/B14391185.png)
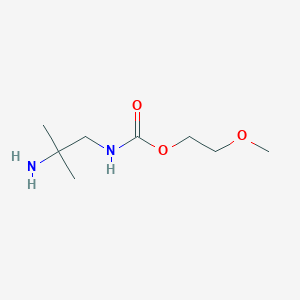
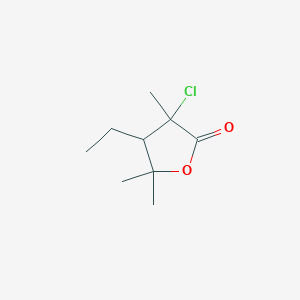
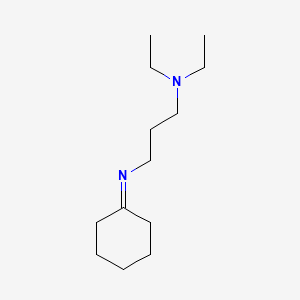
![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
